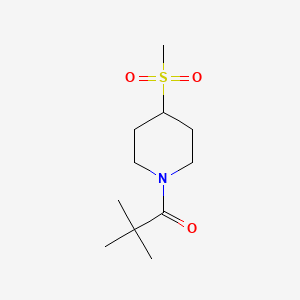

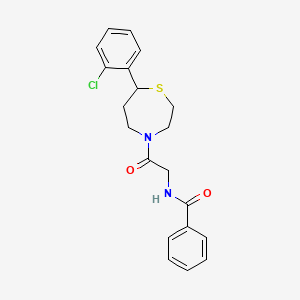

![molecular formula C19H21N5O5 B2688637 ethyl 3-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887454-86-6](/img/structure/B2688637.png)

ethyl 3-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of imidazopurinone, which is a type of purine. Purines are biologically significant and are found in many biological molecules such as DNA, RNA, and ATP . The furan-2-ylmethyl group attached to the molecule suggests that it has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and require a deep understanding of organic chemistry. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure analysis would require more specific information or experimental data such as NMR, IR, or X-ray crystallography. These techniques could provide detailed information about the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its reactivity. The presence of the imidazopurinone and furan rings suggests that it might undergo reactions typical of these types of structures .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Scientific Research Applications

Antimicrobial Activity

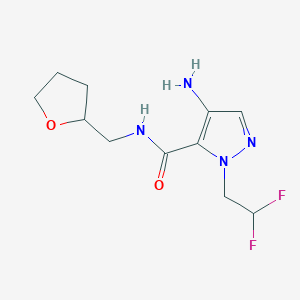

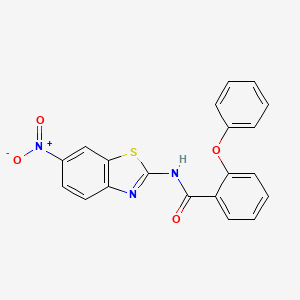

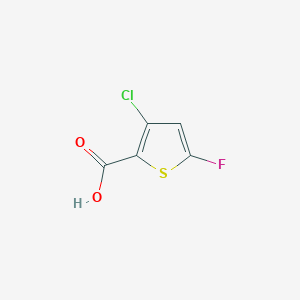

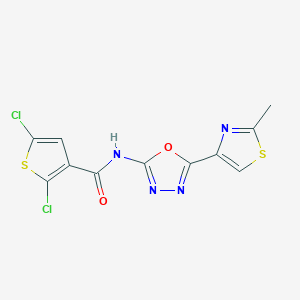

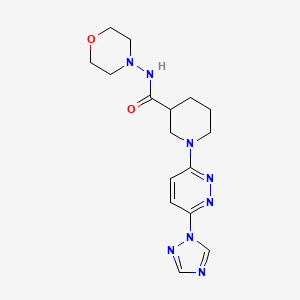

Research on structurally related compounds has shown potential antimicrobial activity. For instance, the synthesis and antimicrobial activity of certain thiazolidin-4-ones, which react with ethyl(3-aryl-2-bromo)propanoate, have been explored. These compounds exhibit antimicrobial properties, particularly when specific substituents are present, highlighting the potential of similar structures in antimicrobial applications (В. М. Цялковский et al., 2005).

Angiogenesis Inhibition

The synthesis and pharmacological evaluation of analogues to SU-5416, a known angiogenesis inhibitor, including compounds with furan rings, have been reported. Such studies underline the relevance of furan derivatives in the development of new therapeutic agents targeting angiogenesis, which is crucial in cancer treatment and other diseases (Emmanuelle Braud et al., 2003).

Photoinduced Direct Oxidative Annulation

Research on the photoinduced direct oxidative annulation of certain diones and propanoates has led to the creation of highly functionalized polyheterocyclic compounds. This highlights the potential of using ethyl 3-(furan-2-ylmethyl) derivatives in photochemical reactions to synthesize complex molecular structures, which could have applications in material science and organic synthesis (Jin Zhang et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 3-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5/c1-4-28-14(25)7-8-22-17(26)15-16(21(3)19(22)27)20-18-23(12(2)10-24(15)18)11-13-6-5-9-29-13/h5-6,9-10H,4,7-8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIIJVXQZGXGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CO4)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2688559.png)

![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B2688561.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate](/img/no-structure.png)

![N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2688567.png)

![1-[2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2688571.png)

![N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2688572.png)